molecular formula C13H22N4 B14876549 2-(3,5-dimethylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine

2-(3,5-dimethylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine

Cat. No.: B14876549
M. Wt: 234.34 g/mol
InChI Key: JNDLNSYUYIZWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a piperidine ring and a pyrimidine ring, both of which are substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine typically involves the reaction of 3,5-dimethylpiperidine with 4-chloro-6-methylpyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an organic solvent like tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-dimethylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline: This compound also contains a piperidine ring and is used in similar applications.

    N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: Another related compound with a piperidine ring, used in drug development.

Uniqueness

2-(3,5-dimethylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the piperidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C13H22N4/c1-9-5-10(2)8-17(7-9)13-15-11(3)6-12(14-4)16-13/h6,9-10H,5,7-8H2,1-4H3,(H,14,15,16)

InChI Key

JNDLNSYUYIZWDP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=CC(=N2)NC)C)C

Origin of Product

United States

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